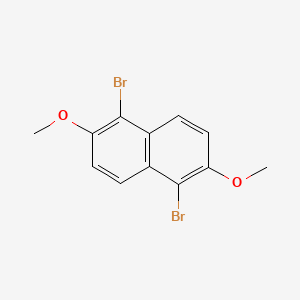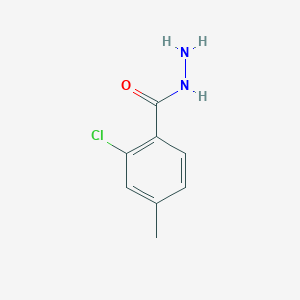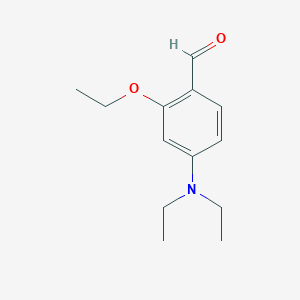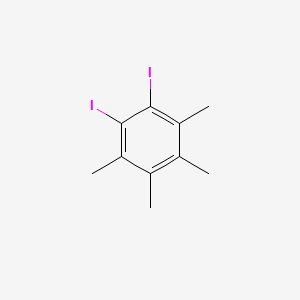
1,2-Diiodo-3,4,5,6-tetramethylbenzene
Vue d'ensemble
Description
1,2-Diiodo-3,4,5,6-tetramethylbenzene is a chemical compound with the molecular formula C10H12I2 . It has an average mass of 386.011 Da and a mono-isotopic mass of 385.902832 Da .
Molecular Structure Analysis
The molecular structure of 1,2-Diiodo-3,4,5,6-tetramethylbenzene consists of 10 carbon atoms, 12 hydrogen atoms, and 2 iodine atoms . The InChI code for this compound is 1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Diiodo-3,4,5,6-tetramethylbenzene include a molecular weight of 386.01 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Charge-Transfer Phosphorescence
1,2-Diiodo-3,4,5,6-tetramethylbenzene: plays a significant role in the development of charge-transfer phosphorescence at room temperature. When used as a heavy-atom substituted donor in co-crystals with acceptor molecules, it facilitates ambient phosphorescence . This is particularly important for organic electronics, where such properties can be harnessed for creating more efficient light-emitting diodes and sensors.
Modulation of Emissive Excited States
The compound’s ability to modulate the source of ambient phosphorescence emission from the 3CT (charge-transfer) excited state to 3LE (locally excited) state is a key application in the field of luminescent materials . This modulation is crucial for designing materials with specific emission characteristics, which can be used in displays and lighting applications.
Triplet Exciton Stabilization
In the realm of molecular photonics, 1,2-Diiodo-3,4,5,6-tetramethylbenzene is used to stabilize triplet excitons through intermolecular donor-acceptor interactions . This stabilization is vital for the development of organic photovoltaic cells and other devices that rely on triplet exciton harvesting.
Non-Covalent Interaction Studies
The compound serves as a model for studying non-covalent interactions in molecular engineering . Understanding these interactions is essential for the design of new materials with desired properties, such as increased stability or enhanced electronic characteristics.
Supramolecular Chemistry
This compound is also explored in supramolecular chemistry for the formation of complex structures through non-covalent bonding . These structures have implications in the creation of nanoscale devices and molecular machines.
Mécanisme D'action
Target of Action
The primary target of 1,2-Diiodo-3,4,5,6-tetramethylbenzene is the excited state landscape of organic molecules . This compound interacts with these targets through ‘through-space charge-transfer’ interactions .
Mode of Action
1,2-Diiodo-3,4,5,6-tetramethylbenzene interacts with its targets by modulating the emission characteristics of a simple pyromellitic diimide derivative on complexation with appropriate donor molecules of varying electronic characteristics . This interaction results in the selective harvesting of emission from its locally excited (LE) and charge-transfer (CT) singlet and triplet states .
Biochemical Pathways
The interaction of 1,2-Diiodo-3,4,5,6-tetramethylbenzene with its targets affects the phosphorescence and thermally activated delayed fluorescence (TADF) pathways . The downstream effects include the modulation of the source of ambient phosphorescence emission from the 3 CT excited state to 3 LE excited state .
Result of Action
The result of 1,2-Diiodo-3,4,5,6-tetramethylbenzene’s action is an unprecedented ambient CT phosphorescence with impressive efficiency and notable lifetime . This is achieved through the unparalleled role of intermolecular donor–acceptor interactions to toggle between the emissive excited states and stabilize the triplet excitons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Diiodo-3,4,5,6-tetramethylbenzene. For instance, the strength of the electron-donating donors can modulate the source of ambient phosphorescence emission . .
Safety and Hazards
Orientations Futures
The modulation of the excited state emission characteristics of organic molecules through non-covalent, tunable ‘through-space charge-transfer’ interactions with appropriate donors, such as 1,2-Diiodo-3,4,5,6-tetramethylbenzene, has been investigated . This approach could provide new and innovative dimensions to the existing molecular designs employed for triplet harvesting .
Propriétés
IUPAC Name |
1,2-diiodo-3,4,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACBVOGAUCKCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)I)I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348255 | |
| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5503-82-2 | |
| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Diiodo-3,4,5,6-tetramethylbenzene contribute to phosphorescence in the described research?
A: In the study by [], 1,2-Diiodo-3,4,5,6-tetramethylbenzene acts as a strong electron donor when co-crystallized with a pyromellitic diimide derivative. This co-crystallization leads to charge-transfer (CT) interactions. The presence of iodine, a heavy atom, enhances intersystem crossing, facilitating efficient population of the triplet state. This results in ambient CT phosphorescence, a phenomenon rarely observed in conventional CT complexes.
Q2: How does changing the electron-donating strength of the donor molecule affect the phosphorescence observed in these co-crystals?
A: The research [] demonstrates that the origin of the phosphorescence can be modulated by adjusting the donor strength. While 1,2-Diiodo-3,4,5,6-tetramethylbenzene, a strong donor, leads to phosphorescence from the CT triplet state (3CT), using weaker donors like 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene shifts the emission to originate from the locally excited triplet state (3LE) of the pyromellitic diimide derivative. This highlights the crucial role of donor-acceptor interactions in dictating the emissive state and achieving tunable phosphorescence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)
![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)

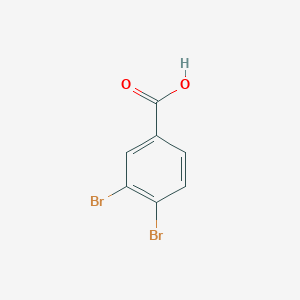



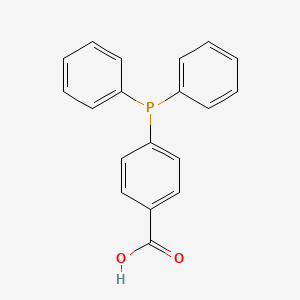
![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)

